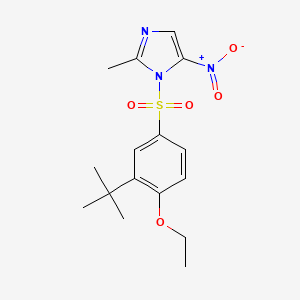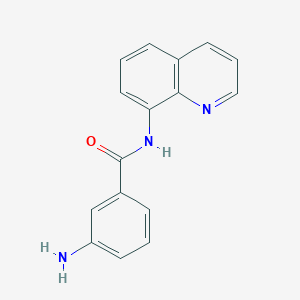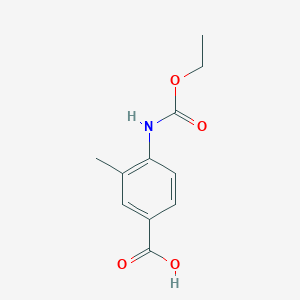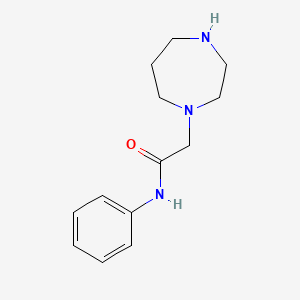
2-(1,4-diazepan-1-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,4-diazepan-1-yl)-N-phenylacetamide, also known as DZP, is a synthetic compound that belongs to the class of benzodiazepines. It is a white, crystalline powder that is soluble in water and organic solvents. DZP has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and anesthesia.
Mecanismo De Acción
2-(1,4-diazepan-1-yl)-N-phenylacetamide acts on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. 2-(1,4-diazepan-1-yl)-N-phenylacetamide binds to specific sites on the GABA-A receptor, which increases the affinity of the receptor for GABA. This leads to an increase in the inhibitory effects of GABA, which results in sedation, anxiolysis, and muscle relaxation.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(1,4-diazepan-1-yl)-N-phenylacetamide are similar to those of other benzodiazepines. It has sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. It also has a rapid onset of action and a relatively short duration of action. 2-(1,4-diazepan-1-yl)-N-phenylacetamide is metabolized in the liver and excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(1,4-diazepan-1-yl)-N-phenylacetamide is its high potency and selectivity for the GABA-A receptor. This makes it a valuable tool for studying the role of GABA in the central nervous system. However, one of the limitations of 2-(1,4-diazepan-1-yl)-N-phenylacetamide is its potential for abuse and dependence. It can also cause sedation and respiratory depression at high doses, which can be dangerous in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(1,4-diazepan-1-yl)-N-phenylacetamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a treatment for anxiety disorders and insomnia. There is also ongoing research on the development of new benzodiazepines with improved selectivity and reduced side effects. Finally, there is interest in understanding the long-term effects of 2-(1,4-diazepan-1-yl)-N-phenylacetamide on the central nervous system, including its potential for tolerance, dependence, and withdrawal.
Métodos De Síntesis
The synthesis of 2-(1,4-diazepan-1-yl)-N-phenylacetamide involves the reaction of N-phenyl-1,4-diaminobutane with phenylacetyl chloride in the presence of a base such as sodium hydroxide. The product is then purified by recrystallization from a suitable solvent such as ethanol. The yield of 2-(1,4-diazepan-1-yl)-N-phenylacetamide obtained from this method is typically high, and the purity is also satisfactory for most research applications.
Aplicaciones Científicas De Investigación
2-(1,4-diazepan-1-yl)-N-phenylacetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In neurology, it has been investigated for its ability to enhance memory and cognitive function in patients with Alzheimer's disease and other forms of dementia. In psychiatry, it has been studied for its anxiolytic and sedative properties, which make it a potential treatment for anxiety disorders and insomnia. In anesthesia, it has been investigated for its ability to induce and maintain general anesthesia.
Propiedades
IUPAC Name |
2-(1,4-diazepan-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(15-12-5-2-1-3-6-12)11-16-9-4-7-14-8-10-16/h1-3,5-6,14H,4,7-11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTZZSIBRYRKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-diazepan-1-yl)-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)
![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)


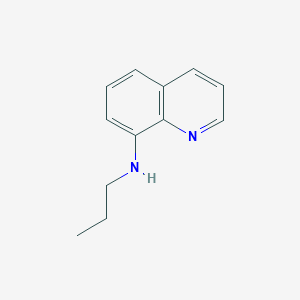
![4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid](/img/structure/B7459890.png)
![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)
![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)


